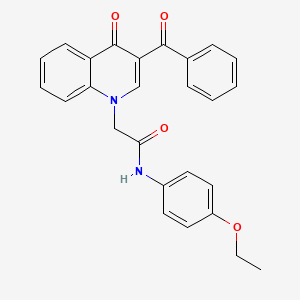

2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as BEAQ and has been found to have a range of biochemical and physiological effects that make it a valuable tool in laboratory experiments. In

Scientific Research Applications

Synthesis and Structural Analysis

One-Step Synthesis : A one-step synthesis method has been developed for compounds structurally related to 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide, contributing to advancements in the efficient production of such compounds (Lu & He, 2012).

Structural Characterization : Studies have focused on the structural characterization and analysis of similar compounds, providing insights into their molecular composition and potential applications (Karmakar et al., 2007).

Antitumor Activity

- Antitumor Effects : Research on analogues of 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide has shown promising antitumor activities, indicating potential use in cancer therapy (Al-Suwaidan et al., 2016).

Photocatalytic Degradation Studies

- Environmental Applications : Studies on the photocatalytic degradation of related compounds highlight their potential environmental applications, particularly in the degradation of pollutants (Jallouli et al., 2017).

Synthesis Improvements

- Improved Synthesis Routes : New and improved synthesis routes for related compounds have been developed, enhancing the efficiency and commercial viability of production processes (Mao et al., 2012).

Analgesic and Anti-Inflammatory Activities

- Pain and Inflammation Management : Some derivatives of the compound have been evaluated for their analgesic and anti-inflammatory properties, suggesting potential medicinal applications (Alagarsamy et al., 2015).

properties

IUPAC Name |

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c1-2-32-20-14-12-19(13-15-20)27-24(29)17-28-16-22(25(30)18-8-4-3-5-9-18)26(31)21-10-6-7-11-23(21)28/h3-16H,2,17H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAYDAPDOAHLCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)

![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)

![3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide](/img/structure/B2378827.png)

![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2378831.png)